3-(Azetidin-3-yloxy)pyridine is a chemical compound that can be useful in the synthesis and structure activity relationships of carbamimidoylcarbamate derivatives . It has a molecular weight of 150.17 and a molecular formula of C8H10N2O .
The molecular structure of 3-(Azetidin-3-yloxy)pyridine is represented by the canonical SMILES: C1C(CN1)OC2=CN=CC=C2 . The InChI representation is InChI=1S/C8H10N2O/c1-2-7(4-9-3-1)11-8-5-10-6-8/h1-4,8,10H,5-6H2 .
3-(Azetidin-3-yloxy)pyridine has a molecular weight of 150.18 g/mol. It has a topological polar surface area of 34.2Ų and an XLogP3 of 0.2 . The compound is solid in its physical form .
The compound can be classified as a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridines are known for their aromatic properties and are widely used in various chemical syntheses and applications. The azetidine ring adds a layer of complexity, making the compound suitable for various biological activities.
The synthesis of 3-(Azetidin-3-yloxy)pyridine can be achieved through several methods, often involving the formation of the azetidine ring followed by its functionalization to introduce the pyridine moiety.
The molecular structure of 3-(Azetidin-3-yloxy)pyridine includes:
The molecular formula can be represented as , where:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its conformation and spatial arrangement.
3-(Azetidin-3-yloxy)pyridine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-(Azetidin-3-yloxy)pyridine often involves interaction with biological targets such as enzymes or receptors. For instance, studies have shown that similar compounds can inhibit specific enzymes like caspase-3, which is involved in apoptosis .
The physical properties of 3-(Azetidin-3-yloxy)pyridine include:
Chemical properties include:
3-(Azetidin-3-yloxy)pyridine has potential applications in several fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0